molecular formula C8H4BrF5O B8125438 1-Bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene

1-Bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8125438
M. Wt: 291.01 g/mol
InChI Key: GGZQFPYMZBYHST-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H4BrF5O. This compound is characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 1-bromo-2,3-difluorobenzene with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene depends on the specific application and reaction it is involved in. In coupling reactions, for example, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

1-Bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-4-1-2-5(7(11)6(4)10)15-3-8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZQFPYMZBYHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OCC(F)(F)F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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